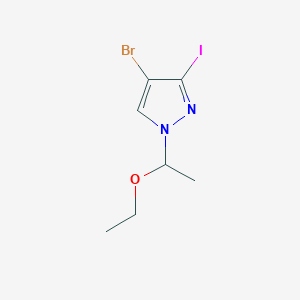

4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole

CAS No.:

Cat. No.: VC13614134

Molecular Formula: C7H10BrIN2O

Molecular Weight: 344.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10BrIN2O |

|---|---|

| Molecular Weight | 344.98 g/mol |

| IUPAC Name | 4-bromo-1-(1-ethoxyethyl)-3-iodopyrazole |

| Standard InChI | InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 |

| Standard InChI Key | CYOWCAVVGARNBH-UHFFFAOYSA-N |

| SMILES | CCOC(C)N1C=C(C(=N1)I)Br |

| Canonical SMILES | CCOC(C)N1C=C(C(=N1)I)Br |

Introduction

Structural and Chemical Identity

4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole is a substituted pyrazole with the following features:

-

Pyrazole core: A five-membered aromatic heterocycle containing two nitrogen atoms.

-

Substituents:

-

Bromine at position 4.

-

Iodine at position 3.

-

Ethoxyethyl group (CH₂CH₂OCH₂CH₃) attached to the nitrogen at position 1.

-

The molecular formula is C₇H₁₀BrIN₂O, with a molecular weight of 344.98 g/mol.

Synthesis and Preparation

Synthetic Route

The compound is synthesized via N-protection of 4-bromo-3-iodo-1H-pyrazole using ethyl vinyl ether in the presence of trifluoroacetic acid (TFA) as a catalyst . Key steps include:

-

Protection Reaction:

-

Purification:

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-3-iodo-1H-pyrazole |

| Reagents | Ethyl vinyl ether, TFA |

| Solvent | Dichloromethane |

| Temperature | 28–33°C |

| Yield | 77% |

Chemical Properties and Reactivity

Stability and Reactivity

-

Ethoxyethyl Protection: The ethoxyethyl group stabilizes the pyrazole’s NH bond, enabling subsequent cross-coupling reactions without deprotection .

-

Halogens:

Sonogashira Cross-Coupling Behavior

While 3-iodo derivatives typically undergo cross-coupling, bromine-substituted analogs (e.g., 4-bromo-3-iodo derivatives) often exhibit reduced reactivity. For example:

-

4-Bromo-3-iodo-1-(1-ethoxyethyl)-1H-pyrazole (7a) showed no reaction with phenylacetylene under standard Sonogashira conditions .

-

Contrast: 4-Iodo-3-nitro derivatives (e.g., 10a) formed cross-coupling products in 58% yield .

Analytical Characterization

Spectroscopic Data

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The compound serves as a precursor for synthesizing complex heterocycles:

-

Aldehyde Derivatives: Reacting with alkylmagnesium bromides (e.g., EtMgBr) yields aldehydes, though selectivity challenges exist .

-

Nitro-Substituted Derivatives: Further functionalization with nitro groups enables access to pyrazolo[4,3-d] diazepinones .

Challenges in Cross-Coupling

The bromine substituent at position 4 may stifle reactivity in palladium-catalyzed reactions, limiting applications compared to iodine-rich analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume